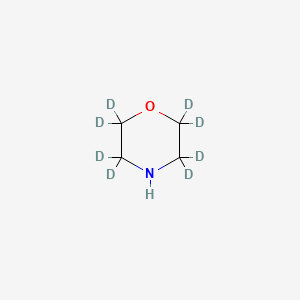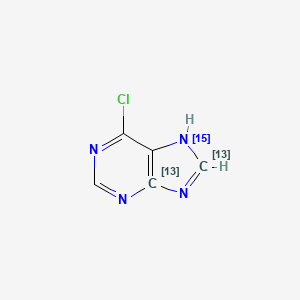
6-Chloropurine-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloropurine-13C2,15N is a labeled compound used in various scientific research fields, including medical, environmental, and industrial research. This compound is a purine derivative that contains two isotopes, carbon-13 and nitrogen-15, which are used for labeling and tracing purposes.
Méthodes De Préparation
The synthesis of 6-Chloropurine-13C2,15N typically involves the chlorination of hypoxanthine with phosphorus oxychloride in the presence of a tertiary amine catalyst. The reaction is carried out at temperatures ranging from 70-105°C for 4-8 hours. After the reaction, the mixture is cooled, and the pH is adjusted to 7-9 to precipitate the 6-Chloropurine, which is then filtered and dried . This method is suitable for large-scale industrial production due to its high yield, low cost, and low pollution .
Analyse Des Réactions Chimiques
6-Chloropurine-13C2,15N undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the C6 position.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, purine derivatives generally undergo these reactions under appropriate conditions.
Coupling Reactions: this compound can participate in palladium-catalyzed cross-coupling reactions with organostannanes to form arylated or alkylated products.
Applications De Recherche Scientifique
6-Chloropurine-13C2,15N is utilized in various scientific research applications:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis due to its stable isotopic labeling.
Biology: The compound is used in metabolic research to study pathways in vivo safely.
Medicine: It shows antitumor activity against animal and human neoplasms and is used in the development of antiviral and anticancer agents.
Industry: It is employed in the synthesis of nucleosides and oligonucleotides, which are crucial in pharmaceutical and biotechnological industries.
Mécanisme D'action
The mechanism of action of 6-Chloropurine-13C2,15N involves its incorporation into nucleic acids, where it can inhibit enzymes such as amidophosphoribosyltransferase and inosine-5’-monophosphate dehydrogenase. These enzymes play critical roles in the synthesis of guanine nucleotides, thereby regulating cell growth and proliferation .
Comparaison Avec Des Composés Similaires
6-Chloropurine-13C2,15N can be compared with other purine derivatives such as:
6-Chloropurine: Similar in structure but lacks isotopic labeling, making it less useful for tracing studies.
2-Amino-6-chloropurine: Contains an amino group at the C2 position, which alters its reactivity and biological activity.
2,6-Dichloropurine: Contains an additional chlorine atom at the C2 position, which significantly changes its chemical properties and applications.
This compound is unique due to its isotopic labeling, which enhances its utility in research applications requiring precise tracking and analysis.
Propriétés
IUPAC Name |
6-chloro-7H-purine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)/i1+1,5+1,7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBQDFAWXLTYKS-RIFLFRLYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=N[13C]2=C(C(=N1)Cl)[15NH][13CH]=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
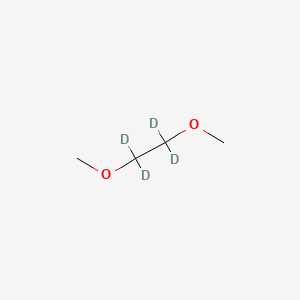
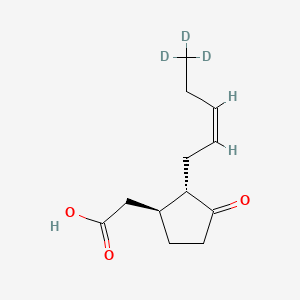
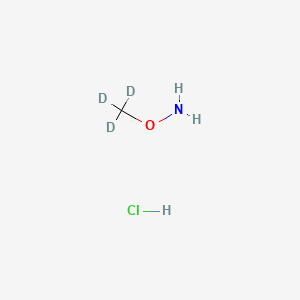

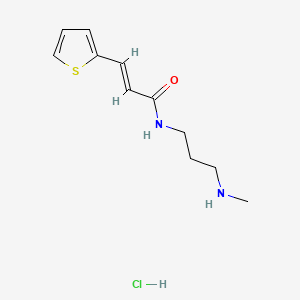
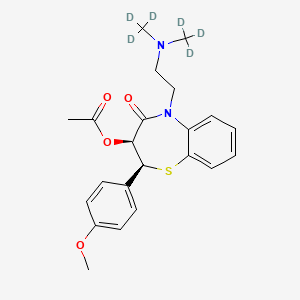
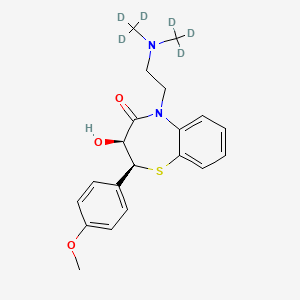

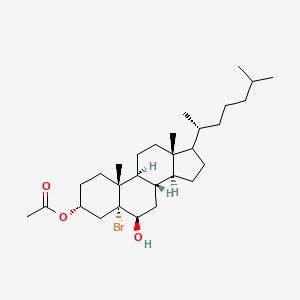
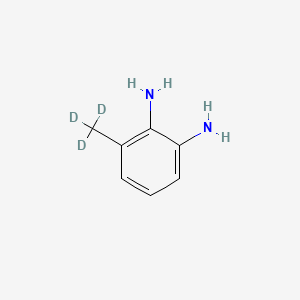

![(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one](/img/structure/B565661.png)
